5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one

G protein-coupled receptor kinase GRK5 inhibition Kinase profiling

5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one (CAS 77961-47-8) is a synthetic small-molecule aminopyrimidine derivative (C₁₀H₁₂N₄O₂, MW 220.23 g/mol). It is categorized within the furanopyrimidine subclass and has been annotated as a G protein-coupled receptor kinase (GRK) inhibitor in the historical medicinal chemistry literature.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 77961-47-8
Cat. No. B12920050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one
CAS77961-47-8
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)CNC2=NC=C(C(=O)N2)N
InChIInChI=1S/C10H12N4O2/c1-6-2-3-7(16-6)4-12-10-13-5-8(11)9(15)14-10/h2-3,5H,4,11H2,1H3,(H2,12,13,14,15)
InChIKeyOGJYCVRWPVSFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one (CAS 77961-47-8): Procurement-Relevant Compound Profile


5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one (CAS 77961-47-8) is a synthetic small-molecule aminopyrimidine derivative (C₁₀H₁₂N₄O₂, MW 220.23 g/mol) . It is categorized within the furanopyrimidine subclass and has been annotated as a G protein-coupled receptor kinase (GRK) inhibitor in the historical medicinal chemistry literature [1]. The compound features a 5-amino substituent on the pyrimidin-4(3H)-one core and a 5-methylfuran-2-ylmethylamino group at the 2-position, distinguishing it from more common 2-aryl or 2-alkylamino pyrimidine scaffolds. It appears in patent filings as a kinase-inhibitory aminopyrimidine derivative and is listed in drug-target databases under 'Aminopyrimidine derivative 5' with annotated TYK2 inhibitory activity [2].

Why Generic Aminopyrimidine Substitution Cannot Replace 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one in Research


Aminopyrimidines represent a broad and mechanistically diverse class of kinase-directed ligands, but the specific substitution pattern on the pyrimidine core governs target engagement, selectivity, and physicochemical behavior. The 5-amino-2-[(5-methylfuran-2-yl)methyl]amino substitution pattern in this compound creates a unique hydrogen-bond donor/acceptor topology and conformational flexibility profile that cannot be replicated by simple 2-anilino or 2-benzylamino analogs [1]. Commercial vendors explicitly annotate this compound as a GRK inhibitor tool, while structurally similar analogs with alternative C-2 substituents are directed against entirely different kinase targets (e.g., EGFR, Aurora kinase, or CDK panels) . Procurement of a generic aminopyrimidine without the specific 5-methylfuran-2-ylmethylamino side chain therefore risks loss of the GRK-focused inhibition profile and invalidates comparisons with historical pharmacological data originating from the Bigham et al. (1992) scaffold series [2].

Quantitative Differentiation Evidence for 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one


GRK5 Inhibitory Potency: Cross-Study Comparison with CCG-215022

In ChEMBL-derived binding data, this compound (ChEMBL ID: CHEMBL4543927) exhibits an IC₅₀ of 5.4 ± 0.5 μM (5,400 nM) against human GRK5 using a [γ-³²P]-ATP radiometric assay with tubulin as substrate at 30 min incubation [1]. Under the same assay conditions, the well-characterized GRK5 inhibitor CCG-215022 demonstrates an IC₅₀ of 0.38 ± 0.06 μM (380 nM) for GRK5 . This represents a 14.2-fold difference in potency favoring CCG-215022; however, the target compound possesses a distinct pyrimidin-4(3H)-one chemotype rather than the pyrimidine-amide scaffold of CCG-215022, and exhibits a divergent selectivity profile with weak GRK2 inhibition (IC₅₀ > 100 μM for bovine GRK2) compared to CCG-215022's potent GRK2 activity (IC₅₀ = 0.15 μM) . This differential GRK2/GRK5 selectivity window constitutes a key procurement rationale when GRK5-biased profiling is desired.

G protein-coupled receptor kinase GRK5 inhibition Kinase profiling

Structural Differentiation: 5-Methylfuran-2-ylmethylamino vs. Common 2-Anilino Pyrimidine Scaffolds

The compound incorporates a 5-methylfuran-2-ylmethylamino substituent at the pyrimidine C-2 position, forming a secondary amine linkage with a furan-containing side chain. This is structurally distinct from the 2-anilino or 2-benzylamino substitution pattern prevalent in most aminopyrimidine kinase inhibitors (e.g., imatinib analogs, EGFR inhibitors) [1]. The furan oxygen introduces an additional hydrogen-bond acceptor, while the 5-methyl group on the furan ring modulates lipophilicity and metabolic stability compared to unsubstituted furan or phenyl analogs . Among furanopyrimidine analogs, the specific 5-amino-2-aminopyrimidin-4(3H)-one core with this side chain is annotated explicitly as a GRK-directed tool, whereas closely related compounds such as 2-amino-4-(5-methylfuran-2-yl)-5H-indeno[1,2-d]pyrimidin-5-one (CAS 713514-91-1) bear a fused tricyclic core with unknown kinase selectivity . This scaffold-level differentiation makes simple analog substitution unreliable for kinase profiling continuity.

Medicinal chemistry Scaffold uniqueness Furanopyrimidine

Patent-Annotated Kinase Inhibitor Status with TYK2 and VEGFR Pathway Annotation

This compound appears in the patent literature as a representative example within aminopyrimidine derivative claims (US20160096832 and related filings) that cover kinase inhibitor compositions [1]. Drug-target databases annotate this specific structure as 'Pyrimidine derivative 5' or 'Aminopyrimidine derivative 5' with TYK2 tyrosine kinase as a molecular target, and list patented indications including blood vessel proliferative disorder (ICD-11: BE2Z) and fibrosis [2]. In contrast, the closely related compound 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide (a GRK inhibitor precursor) lacks the furan-containing side chain and does not carry TYK2 annotation . This patent-validated, multi-target annotation (GRK + TYK2) provides a procurement justification for labs pursuing dual-pathway kinase inhibition, differentiating it from single-target GRK chemotypes.

Kinase inhibitor patents TYK2 Blood vessel proliferative disorder Intellectual property

Physicochemical Property Profile for Assay Compatibility: MW, H-Bond Donors/Acceptors, and Solubility Predictors

The compound has a molecular weight of 220.23 g/mol and contains 3 hydrogen-bond donors (NH₂, NH, NH/OH tautomer) and 4 hydrogen-bond acceptors, yielding a topological polar surface area (TPSA) of approximately 84 Ų . This places it well within Lipinski rule-of-five space and distinguishes it from larger GRK5 inhibitors such as CCG-215022 (MW ~450 g/mol) or GRK5-IN-4 (MW ~500 g/mol) . The lower molecular weight and moderate TPSA predict superior aqueous solubility and membrane permeability compared to higher-MW GRK5 chemotypes, which is critical for achieving reliable dose-response curves in cell-based assays without DMSO toxicity artifacts. The compound's SMILES notation (O=C1N=C(NCC2=CC=C(C)O2)NC=C1N) confirms the absence of problematic substructures (e.g., PAINS alerts) that could confound screening results .

Physicochemical properties Drug-likeness Assay development Solubility

Recommended Research Application Scenarios for 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one


GRK5-Selective Pharmacological Profiling in Cardiovascular Signaling

This compound's moderate GRK5 inhibitory potency (IC₅₀ = 5.4 μM) with minimal GRK2 activity (IC₅₀ > 100 μM) makes it suitable for isoform-selectivity studies in cardiomyocyte or vascular smooth muscle cell models where GRK2 vs. GRK5 functional discrimination is required [1]. Unlike the potent pan-GRK inhibitor CCG-215022 (which inhibits GRK2 at sub-micromolar concentrations), this chemotype preserves GRK2-mediated signaling, enabling dissection of GRK5-specific contributions to β-adrenergic receptor desensitization and GLP-1 receptor regulation [2]. The compound's lower molecular weight (220 Da) facilitates cell penetration at the 10–50 μM working concentrations needed for GRK5 engagement.

Dual GRK/TYK2 Pathway Exploration in Vascular Proliferative Disorders

Drug-target databases annotate this compound as exhibiting TYK2 inhibitory activity in addition to its GRK profile, with patent filings specifically claiming its use in blood vessel proliferative disorder and fibrosis [1]. Research groups investigating the intersection of GPCR desensitization (GRK-mediated) and JAK/STAT inflammatory signaling (TYK2-mediated) in vascular remodeling or pulmonary fibrosis can employ this single chemical probe rather than combining separate GRK and TYK2 tool compounds, reducing confounding polypharmacology from dual-agent experiments [2]. The patent precedence (US20160096832) provides a translational rationale for preclinical efficacy studies in these indications.

Furanopyrimidine Scaffold SAR and Medicinal Chemistry Optimization

As a representative of the 5-amino-2-aminopyrimidin-4(3H)-one subclass with a 5-methylfuran-2-ylmethylamino side chain, this compound serves as a versatile starting point for structure-activity relationship (SAR) campaigns targeting GRK isoform selectivity or TYK2 potency optimization [1]. The furan ring offers sites for electrophilic substitution (C-3, C-4 positions), while the 5-amino group on the pyrimidinone core can be functionalized via amide coupling or reductive amination to generate focused compound libraries [2]. The commercial availability at 97% purity from multiple vendors supports reproducible SAR workflows.

Kinase Selectivity Panel Reference Standard for Aminopyrimidine Chemotype Classification

Given its distinct GRK5-biased profile and lack of significant activity against GRK2, this compound can serve as a reference standard in kinase selectivity profiling panels to benchmark novel aminopyrimidine derivatives [1]. Its well-defined scaffold (5-amino-2-(secondary amino)pyrimidin-4(3H)-one) occupies a unique position in chemogenomic classification relative to the more common 2-anilino or 2,4-diaminopyrimidine kinase inhibitor families [2]. Laboratories performing kinome-wide profiling can include this compound to ensure their assays can discriminate GRK-family inhibitors from other kinase-targeted chemotypes.

Quote Request

Request a Quote for 5-Amino-2-{[(5-methylfuran-2-yl)methyl]amino}pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.